2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol
Overview
Description
Preparation Methods
The synthesis of 2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol involves several steps. One common method starts with the nitration of pyridine to obtain 3-nitropyridine. This is followed by the reaction of 3-nitropyridine with cyclohexylamine to form the intermediate product. Finally, the intermediate undergoes a reaction with ethylene oxide to yield this compound .
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group on the pyridine ring can be substituted with other functional groups using reagents like ammonia or amines.
These reactions can lead to the formation of various products, depending on the reagents and conditions used.
Scientific Research Applications
2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol involves its interaction with specific molecular targets. The nitro group on the pyridine ring can participate in redox reactions, while the cyclohexyl and ethanol groups can interact with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol include:
- 2-[Cyclohexyl(4-nitropyridin-2-yl)amino]ethanol
- 2-[Cyclohexyl(3-aminopyridin-2-yl)amino]ethanol
- 2-[Cyclohexyl(3-nitropyridin-2-yl)amino]propanol
These compounds share structural similarities but differ in the position of the nitro group or the length of the carbon chain. The unique combination of the cyclohexyl, nitropyridine, and ethanol groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-[cyclohexyl-(3-nitropyridin-2-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-10-9-15(11-5-2-1-3-6-11)13-12(16(18)19)7-4-8-14-13/h4,7-8,11,17H,1-3,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIFONBDIIVGKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCO)C2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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